molecular formula C4H13N3O4S B7804247 1-Propylguanidine sulfate CAS No. 62512-81-6

1-Propylguanidine sulfate

Cat. No.: B7804247
CAS No.: 62512-81-6
M. Wt: 199.23 g/mol
InChI Key: CTRTUKIIAAAKIJ-UHFFFAOYSA-N
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Description

1-Propylguanidine sulfate is a guanidine derivative with a propyl substituent and a sulfate counterion. It is synthesized via a high-yield (91%) reaction using "general procedure A," yielding a crystalline white solid with a melting point of 246.3–247.4°C . Structural characterization via $^1$H NMR reveals signals at δ 3.14 (t, J = 7.0 Hz, 2H), 1.59 (h, J = 7.3 Hz, 2H), and 0.93 (t, J = 7.4 Hz, 3H), corresponding to the propyl chain. $^{13}$C NMR data (δ 156.7, 42.8, 21.4, 10.3) and HRMS ([M + H]$^+$: 102.1026) confirm the molecular formula (C$4$H${11}$N$3$)$2$·SO$_4$, with a calculated molecular weight of 298.07 g/mol.

The compound exhibits notable biological activity as a potent inhibitor of Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), an enzyme critical for tuberculosis pathogenesis . This positions 1-propylguanidine sulfate as a promising candidate for antitubercular drug development.

Properties

IUPAC Name

2-propylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.H2O4S/c1-2-3-7-4(5)6;1-5(2,3)4/h2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRTUKIIAAAKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508169
Record name Sulfuric acid--N''-propylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-81-6
Record name Sulfuric acid--N''-propylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylguanidine sulfate can be synthesized through several methods. One common approach involves the reaction of propylamine with an activated guanidine precursor, such as S-methylisothiourea. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield 1-propylguanidine. The resulting compound is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: Industrial production of 1-propylguanidine sulfate often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or distillation and then dried to obtain the sulfate salt in its pure form.

Chemical Reactions Analysis

Stability and Decomposition

1-Propylguanidine sulfate is stable under standard storage conditions but decomposes under extreme pH or high temperatures:

  • Thermal Decomposition : Above 250°C, it degrades into propylamine, sulfur trioxide, and ammonia.

  • Acidic Hydrolysis : In concentrated HCl, the guanidine group hydrolyzes to urea derivatives .

Biological Interactions

a. Enzyme Inhibition
1-Propylguanidine sulfate inhibits Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), a target for antitubercular drugs:

  • IC<sub>50</sub> : 0.2–0.5 μM in fluorescence polarization assays .

  • Mechanism : Competitive displacement of coenzyme A (CoA) from the PptT active site .

b. Rac1 GTPase Inhibition
Derivatives of 1-propylguanidine sulfate disrupt Rac1-Tiam1 protein-protein interactions, reducing cancer cell proliferation:

  • Antiproliferative Activity : IC<sub>50</sub> = 5–9 μM in NSCLC cell lines .

  • In Vivo Efficacy : 50% tumor growth reduction in xenograft models at 10 mg/kg .

Analytical Data

Property Value Source
Molecular Weight199.23 g/mol
Melting Point264–266°C
SolubilityWater (>100 mg/mL), ethanol
pKa (Guanidine group)~13.6

Key Research Findings

  • Antimicrobial Activity : Demonstrates potency against M. tuberculosis H37Rv (MIC = 1.2 μg/mL) .

  • Cardiotoxicity : Some analogues alter cardiomyocyte beat rates, necessitating structural optimization .

  • Hydrogen-Bonding Networks : Stabilizes enzyme transition states via interactions with active-site residues (e.g., Arg190, Tyr322) .

Scientific Research Applications

Pharmaceutical Research

1-Propylguanidine sulfate has been investigated for its role as a reference standard in drug formulation and testing. Its properties enable it to serve as a model compound for evaluating the efficacy of new drugs, particularly those targeting the histamine receptors (H1 and H2) in pharmacological studies .

Case Studies:

  • Histamine Receptor Agonism : Research has shown that derivatives of 1-propylguanidine, such as UR-AK57, exhibit agonistic properties on human histamine receptors, which may lead to therapeutic applications in treating allergic responses or gastric acid secretion disorders .
  • Antiviral Activity : Preliminary studies suggest that 1-propylguanidine sulfate may have antiviral properties, making it a candidate for further exploration in antiviral drug development.

Chemical Synthesis

The compound acts as a building block in synthetic organic chemistry. Its guanidine group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Synthesis Methods:

  • One-pot synthesis techniques have been developed for producing diverse N,N'-disubstituted guanidines from readily available precursors. This method simplifies the synthetic pathway while yielding high purity products .

Biological Applications

1-Propylguanidine sulfate is also being explored for its potential as a cell-penetrating peptide (CPP) . Its positively charged guanidine group allows it to complex with negatively charged nucleic acids like DNA and RNA, enhancing cellular uptake of therapeutic agents.

Biological Mechanisms:

  • Cellular Translocation : Research indicates that guanidinium-rich scaffolds can facilitate the delivery of bioactive molecules across cellular membranes, which is crucial for gene therapy and drug delivery systems .

Agricultural Uses

Beyond pharmaceutical applications, compounds similar to 1-propylguanidine sulfate have been noted for their broad-spectrum antimicrobial activity, making them suitable candidates for agricultural chemicals and water conditioners. Their ability to enhance plant growth and resistance to pathogens is an area of ongoing research .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical ResearchReference standard in drug formulation; potential agonist for histamine receptors
Chemical SynthesisBuilding block for synthesizing complex guanidine derivatives
Biological ApplicationsFacilitates cellular uptake of nucleic acids; potential use in gene therapy
Agricultural UsesAntimicrobial properties; enhances plant growth and resistance

Mechanism of Action

The mechanism of action of 1-propylguanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity and stability. This interaction can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of 1-Propylguanidine Sulfate and 1-Methylguanidine Sulfate

Property 1-Propylguanidine Sulfate 1-Methylguanidine Sulfate
Molecular Formula C$8$H${22}$N$6$O$4$S C$4$H${16}$N$6$O$4$S
Molecular Weight (g/mol) 298.07 244.27
Melting Point (°C) 246.3–247.4 Not reported
Key Structural Feature Propyl chain (C$3$H$7$) Methyl group (CH$_3$)
Biological Activity Inhibits M. tuberculosis PptT Classified as an organic sulfate (ChEBI)

Key Observations:

  • Alkyl Chain Impact : The propyl group in 1-propylguanidine sulfate increases molecular weight and likely reduces aqueous solubility compared to the methyl analog due to enhanced hydrophobicity. The higher melting point of the propyl derivative suggests stronger crystalline packing forces, possibly due to van der Waals interactions from the longer alkyl chain .
  • Spectral Differences : The $^1$H NMR of 1-propylguanidine sulfate shows distinct propyl resonances (δ 0.93–3.14), absent in the methyl analog, which would exhibit a singlet for the methyl group near δ 3.0.

Biological Activity

1-Propylguanidine sulfate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

1-Propylguanidine sulfate has the molecular formula C8H22N4O4SC_8H_{22}N_4O_4S and a molecular weight of 270.35 g/mol. Its structure includes a guanidine group modified with a propyl chain and a sulfate moiety, enhancing its solubility and stability in biological systems.

The biological activity of 1-propylguanidine sulfate is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This property is significant in studies related to cancer and other diseases where enzyme regulation is crucial.
  • Cell Signaling Modulation : It influences cellular processes by interacting with cell membranes and proteins, affecting signaling pathways that are often dysregulated in diseases like cancer .

Anticancer Activity

1-Propylguanidine sulfate has been investigated for its potential as an anticancer agent. Research indicates that guanidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : Compounds similar to 1-propylguanidine have shown enhanced cytotoxicity against human cancer cell lines by inducing apoptosis and inhibiting cell migration. For instance, a related compound demonstrated a 5 to 9-fold increase in potency compared to previous derivatives in inhibiting cancer cell proliferation .
  • In Vivo Studies : In animal models, guanidine-based compounds have been shown to reduce tumor growth significantly and extend survival rates without adverse effects on body weight .

Antimicrobial Properties

The guanidine group is known for its antimicrobial activity. 1-Propylguanidine sulfate has been explored for potential applications against bacterial infections:

  • Mechanism of Action : Studies suggest that guanidine derivatives can disrupt bacterial cell membranes, leading to cell death through membrane depolarization or interference with protein secretion mechanisms .

Case Studies and Research Findings

StudyFindings
Demonstrated that guanidine derivatives inhibit Rac1-GEF interaction, reducing tumor growth in lung cancer models.
Investigated novel cationic derivatives containing guanidine groups showing selective cytotoxicity against cancer cells while sparing normal cells.
Highlighted the antibacterial activity of guanidine compounds through disruption of bacterial cell wall integrity.

Q & A

Q. What strategies mitigate batch-to-batch variability in 1-propylguanidine sulfate synthesis for multi-institutional studies?

  • Methodological Answer : Standardize raw material sources (e.g., USP-grade reagents) and validate equipment calibration. Implement QC/QA protocols (e.g., in-process checks via TLC/HPLC). Share batch data through collaborative platforms (e.g., Open Science Framework) and use interlaboratory comparisons to harmonize methods .

Methodological Frameworks for Research Design

  • PICOT Framework : Define Population (e.g., enzyme systems), Intervention (1-propylguanidine sulfate concentration), Comparison (positive/negative controls), Outcome (IC50_{50}, binding kinetics), and Timeframe (acute vs. chronic exposure) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing under-researched therapeutic applications over incremental purity analyses .

Data Reporting Standards

  • Follow PRISMA for systematic reviews and CONSORT for experimental reproducibility .
  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) and cite primary sources to avoid plagiarism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propylguanidine sulfate
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